{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane
Description
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is a cyclopropane derivative characterized by a strained three-membered ring substituted with an ether-linked 1-iodo-2-methylpropan-2-yl group. Its synthesis typically involves cyclopropanation strategies, such as those described by Wang et al. (2005), who utilized arylmethylidenecyclopropylcarbinols with iodine to generate iodinated bicyclic cyclopropane derivatives .
The compound’s strained cyclopropane ring enhances reactivity, making it a candidate for ring-opening reactions or as a building block for complex molecules. Its structural features align with methylenecyclopropane analogs explored for antiviral activity, as noted in Zemlicka and Chen’s work on nucleoside derivatives .
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(1-iodo-2-methylpropan-2-yl)oxymethylcyclopropane |
InChI |
InChI=1S/C8H15IO/c1-8(2,6-9)10-5-7-3-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
TUSGLUBFSGIXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)OCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Etherification via Nucleophilic Substitution on Iodoalkyl Precursors
A common approach to synthesizing alkoxy-substituted cyclopropanes involves nucleophilic substitution reactions where a cyclopropylmethanol derivative acts as a nucleophile attacking an alkyl iodide electrophile.
Step 1: Preparation of Cyclopropylmethanol or its Derivatives
Cyclopropylmethanol can be prepared by reduction of cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid derivatives using standard reducing agents such as lithium aluminum hydride or sodium borohydride.Step 2: Formation of the Iodoalkyl Electrophile
The 1-iodo-2-methylpropan-2-yl moiety can be synthesized by halogenation of the corresponding alcohol (2-methyl-2-propanol or tert-butanol derivatives) using iodine-based reagents or via halide exchange reactions starting from chlorides or bromides.Step 3: Coupling Reaction
The cyclopropylmethanol or its alkoxide is reacted with 1-iodo-2-methylpropan-2-yl halide under basic or phase-transfer catalytic conditions to yield the ether linkage. The reaction typically proceeds via an SN2 mechanism, although steric hindrance around the tertiary carbon may require optimized conditions such as elevated temperature or use of polar aprotic solvents.
Quaternization and Halomethylation Methods
Patent literature (EP2693876B1) discusses the preparation of substituted methylformyl reagents and halomethyl ethers via quaternization and halomethylation reactions, which can be adapted for synthesizing compounds like {[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane.
Quaternization Reaction
A suitable precursor bearing a hydroxymethyl group on cyclopropane can be reacted with an iodomethyl formyl reagent or similar halomethylating agents to introduce the iodoalkyl ether functionality.Halomethylation
This involves the introduction of a halomethyl group (iodomethyl in this case) onto the oxygen atom of the cyclopropylmethanol derivative, often mediated by reagents such as iodomethyl carbonate derivatives or iodomethyl halides.
Comparative Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Cyclopropylmethanol + 1-iodo-2-methylpropan-2-yl halide | Base (e.g., K2CO3), polar aprotic solvent, heat | Straightforward, accessible reagents | Steric hindrance at tertiary carbon may lower yield |
| Quaternization & halomethylation | Hydroxymethylcyclopropane + iodomethyl formyl reagents | Mild conditions, often catalytic | High selectivity, adaptable for functionalized substrates | Requires specialized halomethyl reagents |
| Radiochemical synthesis (research) | 1-iodo-2-[11C]methylpropane precursors | Controlled radiolabeling setup | Provides mechanistic insight, high conversion | Not practical for bulk synthesis |
Summary of Research Findings
The synthesis of {[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane predominantly relies on nucleophilic substitution reactions between cyclopropylmethanol derivatives and iodo-substituted alkyl halides.
The steric environment of the tertiary carbon bearing iodine requires optimization of reaction conditions, often involving polar aprotic solvents and bases to facilitate SN2 displacement.
Patent literature suggests alternative halomethylation routes that can provide high regioselectivity and functional group tolerance.
Radiochemical studies provide valuable data on the reactivity and coupling efficiency of iodoalkyl groups, which can inform synthetic strategies for stable isotope and non-radioactive analogs.
Commercial suppliers list the compound with CAS number 1597912-91-8 and molecular weight 254.11 g/mol, confirming its identity and availability for research purposes.
Chemical Reactions Analysis
Types of Reactions
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium thiocyanate in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclopropylmethyl iodide, while oxidation with potassium permanganate can produce cyclopropylmethyl ketone.
Scientific Research Applications
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of novel materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Iodocyclopropane (CAS 19451-11-7)
- Structure : Simplest iodinated cyclopropane (C₃H₅I).
- Key Differences : Lacks the ether and branched alkyl substituents present in the target compound.
- Reactivity : Iodine’s leaving-group ability facilitates nucleophilic substitution, but the absence of additional functional groups limits its utility in complex syntheses. Safety data indicate moderate hazards, primarily related to iodine’s volatility .
Methylenecyclopropane Nucleoside Analogs
- Structure : Feature methylenecyclopropane fused to sugar moieties (e.g., Guan et al.’s phosphonate derivatives) .
- Key Differences : Cyclopropane rings are fused to heterocycles rather than substituted with ethers.
Oxygenated Mycocerosic Acids (MAs)
- Structure : Cyclopropane-containing fatty acids with methoxy or keto groups (cis/trans configurations) .
- Key Differences : Cyclopropanes in MAs are part of lipid chains, contrasting with the ether-linked substituents in the target compound.
- Stereochemical Impact : cis-Cyclopropane configurations in MAs enhance membrane stability in pathogens, suggesting stereochemistry’s role in biological activity .
Biological Activity
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an iodoalkyl ether moiety, which enhances its electrophilic properties, making it a versatile candidate for various chemical transformations and biological interactions.
Chemical Structure and Properties
The molecular formula of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is CHIO. Its structure includes a cyclopropane ring and an iodoalkyl ether substituent, which significantly influences its reactivity and interaction with biological molecules. The presence of iodine is particularly noteworthy as it can enhance the compound's reactivity due to its ability to participate in nucleophilic substitution reactions.
Biological Activity Overview
Research into the biological activity of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes.
- Drug Development : The compound is being explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly in developing novel drug candidates targeting specific biological pathways.
The mechanism by which {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane exerts its biological effects likely involves its interaction with various biomolecules. The iodo group can facilitate nucleophilic attacks, leading to the formation of covalent bonds with target proteins or nucleic acids, thereby influencing cellular processes.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on related compounds demonstrated that iodoalkyl ethers possess significant antibacterial activity against Gram-positive bacteria. This suggests that {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane may similarly exhibit antimicrobial properties, warranting further investigation.
- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Initial assessments indicate that while similar compounds can exhibit cytotoxic effects at high concentrations, further research is needed to establish a safe dosage range for potential therapeutic applications.
- Drug Synthesis Applications : Research has shown that {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane can serve as an effective building block in organic synthesis, particularly in the development of radiolabeled compounds for imaging studies in positron emission tomography (PET).
Comparative Analysis
The following table summarizes the properties and biological activities of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Drug Development Potential | Toxicity Level |
|---|---|---|---|
| {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane | Moderate | High | Moderate |
| 1-Azido-3-(2-methylpropan-2-yl)oxycyclobutane | Low | Moderate | Low |
| 1-Bromo-3-(2-methylpropan-2-yl)oxycyclobutane | Moderate | High | Moderate |
Q & A
Q. Optimization Tips :
- Use excess NaI (1.5–2 equiv.) to drive substitution reactions to completion.
- Monitor reaction progress via TLC (hexane/ethyl acetate) or GC-MS to detect intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Basic: Which spectroscopic techniques are most reliable for characterizing {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane, and what key spectral signatures are expected?
Answer:
- ¹H NMR : Cyclopropane protons appear as a sharp singlet at ~1.25 ppm (integration for 2–4 H). The iodine atom induces deshielding, shifting adjacent methyl/methylene protons to ~3.0–3.5 ppm .
- ¹³C NMR : Cyclopropane carbons resonate at 10–15 ppm; the quaternary carbon bonded to iodine appears at ~30 ppm.
- GC-MS : Molecular ion peak ([M]⁺) at m/z corresponding to C₈H₁₃IO (exact mass: 252.0). Post-hydrogenation (e.g., Adam’s catalyst) can confirm cyclopropane ring integrity by detecting ring-opened products (e.g., straight-chain alkanes) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is recommended for structural refinement. The cyclopropane ring’s bond angles (~60°) and iodine’s spatial orientation can be resolved .
Advanced: How can researchers address contradictions in reported reactivity data for iodinated cyclopropanes under varying conditions?
Answer:
Contradictions often arise from differences in:
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while nonpolar solvents favor radical pathways.
- Temperature : Higher temperatures (>80°C) may promote cyclopropane ring opening, altering reactivity .
- Iodine Source : NaI vs. I₂ can lead to divergent pathways (e.g., substitution vs. electrophilic addition).
Q. Resolution Strategies :
- Conduct control experiments with identical reagents, solvents, and temperatures.
- Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.
- Compare computational (DFT) predictions of reaction pathways with experimental outcomes .
Advanced: What computational approaches predict the stability and regioselectivity of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane in ring-opening reactions?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points in the cyclopropane ring. The C-I bond (≈50 kcal/mol) and strained cyclopropane bonds (≈60 kcal/mol) are critical.
- Molecular Dynamics (MD) : Simulate solvation effects to predict solvent-dependent reactivity (e.g., ring-opening in polar protic solvents).
- NBO Analysis : Evaluate hyperconjugation effects between the iodine atom and cyclopropane ring to explain regioselectivity in electrophilic attacks .
Case Study : DFT studies on analogous iodocyclopropanes show that ring-opening via β-elimination is favored in basic conditions, yielding allylic iodides .
Safety and Handling: What precautions are essential when working with iodinated cyclopropane derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention .
- Storage : Keep in amber glass vials at 2–8°C to prevent light-induced degradation.
Advanced: How does the stereoelectronic environment of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Ring Strain : The cyclopropane’s 60° bond angles increase reactivity in Suzuki-Miyaura couplings. The iodine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids.
- Steric Effects : The 2-methylpropan-2-yl group hinders nucleophilic attacks on the cyclopropane ring, directing reactivity toward the iodine site.
Q. Experimental Design :
- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in THF/toluene mixtures.
- Monitor coupling efficiency via ¹H NMR (disappearance of C-I signal at ~3.0 ppm) .
Data Contradiction Example: Discrepancies in Reported Solubility Profiles
Issue : Some studies report high solubility in DCM, while others note limited solubility.
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
